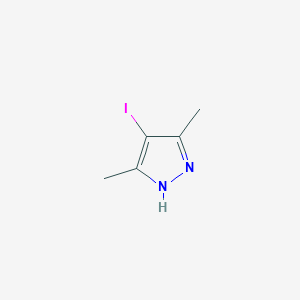

3,5-Dimethyl-4-iodopyrazole

Beschreibung

Eigenschaften

IUPAC Name |

4-iodo-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZXIXHKDJNBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174228 | |

| Record name | Pyrazole, 3,5-dimethyl-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2033-45-6 | |

| Record name | 4-Iodo-3,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2033-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-4-iodopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002033456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2033-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazole, 3,5-dimethyl-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethyl-4-iodopyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2H8B6U6QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 3,5-Dimethyl-4-iodopyrazole (CAS 2033-45-6): Synthesis, Properties, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3,5-Dimethyl-4-iodopyrazole. It moves beyond a simple data sheet to provide in-depth context, field-proven insights into its synthesis and handling, and a forward-looking perspective on its strategic role in modern therapeutics.

Introduction: The Strategic Value of a Halogenated Heterocycle

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its value stems from its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. The strategic functionalization of this core unlocks vast chemical space for drug discovery.

3,5-Dimethyl-4-iodopyrazole represents a particularly valuable building block. The introduction of an iodine atom at the C4 position does not merely add steric bulk; it installs a highly versatile synthetic handle.[1] This iodo-substituent is readily activated for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] This capability allows for the precise and efficient introduction of diverse molecular fragments, a critical advantage in the iterative process of lead optimization for developing potent and selective therapeutics, especially in the realm of kinase inhibitors for oncology and inflammatory diseases.[1]

Core Compound Identification

-

Systematic Name: 4-Iodo-3,5-dimethyl-1H-pyrazole

-

Synonyms: 3,5-Dimethyl-4-iodopyrazole

Physicochemical and Spectroscopic Properties

The physical properties of 3,5-Dimethyl-4-iodopyrazole make it a manageable solid for laboratory use. Its characteristics are summarized below.

| Property | Value | Source(s) |

| Appearance | Pale white crystalline powder / solid | [3] |

| Melting Point | 136-140 °C | [3][6] |

| Boiling Point | 203.2 °C at 760 mmHg | [3] |

| Density | 1.9 ± 0.1 g/cm³ | [3] |

| LogP (XLogP3) | 1.7 | [3] |

| Vapor Pressure | 0.00241 mmHg at 25°C | [3][6] |

| Refractive Index | 1.634 | [3] |

| UV max (λmax) | 223 nm (in Ethanol) | [4][6] |

Synthesis Methodology: Electrophilic Iodination

The synthesis of 3,5-Dimethyl-4-iodopyrazole is most commonly achieved through the direct electrophilic iodination of the parent heterocycle, 3,5-dimethyl-1H-pyrazole. The pyrazole ring is electron-rich, making it susceptible to substitution, particularly at the C4 position. A robust and high-yielding method utilizes Ceric Ammonium Nitrate (CAN) as a mild oxidant to generate the electrophilic iodine species in situ.[4]

Experimental Protocol: CAN-Mediated Iodination[4]

This protocol is a self-validating system, as the workup procedure is designed to remove both excess reagents and byproducts, yielding a crude product often pure enough for subsequent steps.

Step 1: Reagent Preparation

-

In a 250 mL round-bottom flask, combine 3,5-dimethyl-1H-pyrazole (0.5 g, 5.2 mmol), elemental iodine (I₂, 0.79 g, 3.1 mmol), and ceric ammonium nitrate (CAN, 1.71 g, 3.1 mmol).

-

Scientist's Insight: CAN is the key. It acts as an oxidizing agent to generate I+ from I₂, which is the active electrophile. This avoids the use of harsher iodinating agents.

-

Step 2: Reaction Execution

-

Add acetonitrile (CH₃CN, 70 mL) to the flask.

-

Stir the reaction mixture vigorously at ambient room temperature for 16 hours.

-

Scientist's Insight: Acetonitrile is an ideal polar aprotic solvent for this reaction, solubilizing the starting materials without interfering with the electrophilic substitution mechanism. The extended reaction time ensures high conversion.

-

Step 3: Solvent Removal

-

Upon completion (monitored by TLC), remove the acetonitrile under reduced pressure using a rotary evaporator.

Step 4: Aqueous Workup & Purification

-

Dissolve the resulting residue in ethyl acetate (AcOEt).

-

Transfer the solution to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) and then with saturated brine.

-

Scientist's Insight: The thiosulfate wash is critical. It quenches any unreacted iodine, converting it to colorless iodide (I⁻), providing a clear visual endpoint for the quench as the organic layer loses its purple/brown iodine color. The brine wash removes residual water from the organic layer.

-

-

Extract the aqueous phase once more with ethyl acetate to recover any dissolved product.

-

Combine all organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate to dryness under reduced pressure to afford the crude 4-iodo-3,5-dimethyl-1H-pyrazole.[4] The reported yield for the crude product is essentially quantitative (100%).[4]

Synthesis Workflow Diagram

Caption: Workflow for the CAN-mediated synthesis of 3,5-Dimethyl-4-iodopyrazole.

Applications in Medicinal Chemistry and Drug Development

The primary utility of 3,5-Dimethyl-4-iodopyrazole is as a versatile intermediate for constructing more complex molecular architectures.[1] The carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions.

Role as a Cross-Coupling Partner

The iodine atom serves as an excellent leaving group in catalytic cycles, particularly those involving palladium. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-pyrazole structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

This synthetic flexibility is paramount in drug discovery, enabling the rapid generation of analog libraries to probe structure-activity relationships (SAR). For example, the core scaffold has been instrumental in developing potent kinase inhibitors targeting JNK, c-Met, and Cyclin-Dependent Kinases (CDKs).[1] Furthermore, the broader 3,5-dimethylpyrazole class of molecules has shown significant promise as inhibitors of phosphodiesterase type 4 (PDE4), which is relevant for treating inflammatory conditions like asthma and COPD.[2][7]

Conceptual Application Workflow

Caption: Strategic use of 3,5-Dimethyl-4-iodopyrazole in cross-coupling reactions.

Safety, Handling, and Storage

Proper handling of 3,5-Dimethyl-4-iodopyrazole is essential to ensure laboratory safety. The compound is classified as an irritant and can cause serious eye damage.

GHS Hazard Classification

| Hazard Class | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [3][8] |

| Serious Eye Damage | H318 | Causes serious eye damage | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [3][8] |

| Signal Word | Danger | [3] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[3][8][9]

-

PPE: Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] For dusty operations, a NIOSH-approved N95 dust mask is recommended.

-

Hygiene: Wash hands thoroughly after handling.[3][9] Do not eat, drink, or smoke in the work area.[9][10]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][11]

-

Keep away from incompatible materials such as strong oxidizing agents.[9][11]

-

The container should be stored in a locked-up area.[3]

First Aid Measures

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.[3]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[3]

-

If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical help.[3]

Conclusion

3,5-Dimethyl-4-iodopyrazole is more than a simple chemical reagent; it is a strategic enabler for innovation in drug discovery. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and, most importantly, its synthetic versatility make it an indispensable tool for medicinal chemists. The ability to leverage the C-I bond for robust cross-coupling reactions provides a reliable pathway to novel and complex molecules, particularly in the high-value area of kinase inhibitor development. Adherence to strict safety protocols ensures that this powerful building block can be utilized effectively and safely in the pursuit of new human therapeutics.

References

-

3,5-Dimethyl-4-iodo-1H-pyrazole . Boron Molecular. [Link]

-

Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors . National Center for Biotechnology Information. [Link]

-

Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 4-iodopyrazoles: A Brief Review . ResearchGate. [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives . Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors . ResearchGate. [Link]

-

3,5-Dimethylpyrazole: Nitrification Inhibitor and Isocyanate Blocking Agent . Royalchem. [Link]

-

3,5-Dimethyl-4-iodopyrazole Properties . ChemBK. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3,5-Dimethyl-4-iodopyrazole | 2033-45-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. aksci.com [aksci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Physical and chemical properties of 3,5-Dimethyl-4-iodopyrazole

An In-depth Technical Guide to 3,5-Dimethyl-4-iodopyrazole: A Core Scaffold for Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of synthetic accessibility, structural rigidity, and the ability to be decorated with various functional groups to modulate biological activity. The pyrazole ring system is a prominent member of this class, and its iodinated derivatives, particularly 3,5-Dimethyl-4-iodopyrazole, represent a critical and versatile building block for drug discovery professionals.[1] The strategic placement of an iodine atom at the 4-position transforms the simple pyrazole core into a powerful intermediate, unlocking a vast chemical space for the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, reactivity, and applications of 3,5-Dimethyl-4-iodopyrazole, tailored for researchers and scientists in the field of drug development.

Core Physicochemical and Structural Properties

3,5-Dimethyl-4-iodopyrazole is a solid, crystalline compound at room temperature.[3] Its core structure consists of a five-membered pyrazole ring with methyl groups at positions 3 and 5, and an iodine atom at position 4. This substitution pattern significantly influences the electronic properties of the ring and provides a key reactive site for further chemical modification.

Table 1: Physicochemical Properties of 3,5-Dimethyl-4-iodopyrazole

| Property | Value | Reference(s) |

| CAS Number | 2033-45-6 | |

| Molecular Formula | C₅H₇IN₂ | [3] |

| Molecular Weight | 222.03 g/mol | [3] |

| Appearance | Pale white to light white crystal powder | [3][4] |

| Melting Point | 136-140 °C | [5] |

| Boiling Point | 203.2 °C at 760 mmHg (Predicted: 297.3 °C) | [3][5] |

| Density | 1.9 ± 0.1 g/cm³ | [3] |

| Vapor Pressure | 0.00241 mmHg at 25°C | [3] |

| pKa | 14.11 ± 0.50 (Predicted) | [4] |

| InChI Key | MZZXIXHKDJNBJQ-UHFFFAOYSA-N |

Spectroscopic Profile

Characterization of 3,5-Dimethyl-4-iodopyrazole is routinely achieved through standard spectroscopic methods. The data below provides a reference for its identification.

-

¹³C NMR: The carbon spectrum provides distinct signals for the methyl groups and the pyrazole ring carbons. Published data for similar 4-iodopyrazole structures in DMSO solvent show characteristic shifts.[6]

-

¹H NMR: The proton NMR spectrum is relatively simple, characterized by the signals for the two methyl groups and the N-H proton of the pyrazole ring.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) corresponding to its molecular weight. For example, LC-MS analysis shows an [M+H]⁺ peak at m/z 223.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum, typically run as a KBr disc, will display characteristic stretches for N-H and C-H bonds, as well as fingerprint region absorptions unique to the substituted pyrazole ring.[8]

-

UV Spectroscopy: The maximum UV absorbance (λmax) has been reported at 223 nm in ethanol.[4][7]

Synthesis and Reactivity: A Gateway to Molecular Diversity

The true value of 3,5-Dimethyl-4-iodopyrazole lies in its role as a synthetic intermediate. Its preparation is straightforward, and the resulting carbon-iodine bond is a versatile handle for a multitude of chemical transformations.[1][9]

Regioselective Synthesis

The direct iodination of the electron-rich 3,5-dimethylpyrazole core is the most common route to this compound. The key to a successful synthesis is achieving high regioselectivity for the C-4 position. The presence of electron-donating methyl groups at the C-3 and C-5 positions activates the pyrazole ring towards electrophilic substitution, preferentially at C-4.[9][10]

Several methods exist, with a common and efficient approach being the use of elemental iodine (I₂) in the presence of an oxidant.[11][12] Ceric Ammonium Nitrate (CAN) is a frequently used oxidant that facilitates the in situ generation of the electrophilic iodine species required for the reaction.[1][7]

Caption: General workflow for the synthesis of 3,5-Dimethyl-4-iodopyrazole.

Experimental Protocol: CAN-Mediated Iodination of 3,5-Dimethylpyrazole [7]

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole (0.5 g, 5.2 mmol) in 70 mL of acetonitrile (CH₃CN).

-

Reagent Addition: To the stirred solution, add elemental iodine (I₂, 0.79 g, 3.1 mmol) and ceric ammonium nitrate (CAN, 1.71 g, 3.1 mmol).

-

Reaction: Stir the reaction mixture at room temperature for approximately 16 hours. Monitor the reaction completion via TLC or LC-MS.

-

Workup: Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench excess iodine, followed by a saturated brine solution.

-

Isolation: Separate the organic phase, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude 4-iodo-3,5-dimethyl-1H-pyrazole.[7] The product can be used in subsequent steps without further purification or can be purified by recrystallization or column chromatography if necessary.[7]

Reactivity and Synthetic Utility

The C-I bond at the 4-position is the molecule's primary center of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.[1] This capability allows for the straightforward introduction of a wide array of substituents, including aryl, heteroaryl, and alkynyl groups, which is a cornerstone of modern medicinal chemistry library synthesis.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[11]

-

Other Reactions: The iodine can also be displaced in other transformations, such as nitration, where the iodo-group is replaced by a nitro-group.[13]

Caption: Role of 4-iodopyrazole as a key cross-coupling intermediate.

General Protocol: Suzuki-Miyaura Cross-Coupling [1]

-

Inert Atmosphere: In a Schlenk tube, combine the 4-iodo-3,5-dimethylpyrazole (1.0 equiv.), the desired aryl boronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), and a suitable base such as sodium carbonate (2.5 equiv.).

-

Solvent: Add a degassed solvent mixture, typically a 4:1 ratio of 1,4-dioxane and water.

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon) at 90 °C for 6-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry, concentrate, and purify the residue by column chromatography to isolate the 4-aryl-3,5-dimethylpyrazole product.

Applications in Drug Discovery: Targeting Kinase Pathways

Pyrazole derivatives are widely recognized for their ability to act as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes often implicated in diseases like cancer and inflammation.[1][2] The synthetic versatility of 3,5-Dimethyl-4-iodopyrazole allows for the systematic exploration of the chemical space around the pyrazole core, facilitating the optimization of inhibitor potency and selectivity in structure-activity relationship (SAR) studies.[14][15]

This scaffold has been instrumental in the development of inhibitors for various kinase targets, including:

-

Janus Kinases (JAKs)

-

c-Met

-

Cyclin-Dependent Kinases (CDKs)

-

Fibroblast Growth Factor Receptors (FGFRs) [2]

Caption: Inhibition of a generic kinase pathway by a pyrazole derivative.

Safety and Handling

As with any laboratory chemical, proper handling of 3,5-Dimethyl-4-iodopyrazole is essential. It is classified as an irritant and poses a risk of serious eye damage.[3]

-

Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures:

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area.[3]

-

Response:

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and stored in a locked-up, dry, and cool location.[3]

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[3]

-

Conclusion

3,5-Dimethyl-4-iodopyrazole is far more than a simple chemical reagent; it is a strategic tool in the arsenal of the modern medicinal chemist. Its robust and scalable synthesis, coupled with the exceptional versatility of the C-I bond for cross-coupling reactions, establishes it as a premier starting material for generating diverse libraries of complex molecules. For researchers and scientists dedicated to the discovery of novel therapeutics, particularly in the realm of kinase inhibition, a thorough understanding of the properties and reactivity of this core scaffold is indispensable.

References

- Vertex AI Search. (n.d.). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate.

- Vertex AI Search. (n.d.). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate.

- ECHEMI. (n.d.). Buy 3,5-dimethyl-4-iodopyrazole from Conier Chem&Pharma Limited.

- BenchChem. (n.d.). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery.

- RSC Publishing. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

- ChemicalBook. (n.d.). 3,5-Dimethyl-4-iodopyrazole CAS#: 2033-45-6.

- ChemicalBook. (n.d.). 3,5-Dimethyl-4-iodopyrazole | 2033-45-6.

- Sigma-Aldrich. (n.d.). 3,5-Dimethyl-4-iodo-1H-pyrazole 97 2033-45-6.

- ResearchGate. (n.d.). Effect of acid on iodination of 3,5-dimethylpyrazole using HIO4.

- PMC - NIH. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

- BenchChem. (n.d.). The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide.

- SpectraBase. (n.d.). 4-Iodo-3,5-dimethylpyrazole - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 4-Iodo-3,5-dimethylpyrazole - Optional[FTIR] - Spectrum.

- BenchChem. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6.

- ResearchGate. (n.d.). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.

- PubMed. (n.d.). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.

- ChemBK. (n.d.). 3,5-Dimethyl-4-iodopyrazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. 3,5-Dimethyl-4-iodopyrazole CAS#: 2033-45-6 [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 3,5-Dimethyl-4-iodopyrazole | 2033-45-6 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dimethyl-4-iodopyrazole molecular weight and formula

An In-Depth Technical Guide to 3,5-Dimethyl-4-iodopyrazole for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and applications of 3,5-Dimethyl-4-iodopyrazole. As a pivotal heterocyclic building block, its strategic utility in constructing complex molecular architectures warrants a detailed examination of its chemical behavior and synthetic potential.

Core Molecular Attributes and Physicochemical Properties

3,5-Dimethyl-4-iodopyrazole (CAS No. 2033-45-6) is a halogenated heterocyclic compound that has gained prominence as a versatile intermediate in organic and medicinal chemistry.[1][2] The presence of an iodine atom at the C4 position of the pyrazole ring provides a reactive handle for a variety of cross-coupling reactions, making it an invaluable precursor for generating molecular diversity in drug discovery programs.[2][3] Its structural foundation, the 3,5-dimethylpyrazole core, is a recognized privileged scaffold in the design of bioactive molecules, particularly kinase inhibitors.[2][4]

The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇IN₂ | [5][6][7] |

| Molecular Weight | 222.03 g/mol | [5][6][7] |

| Appearance | Pale white to light white crystalline powder | [1][6] |

| Melting Point | 136-140 °C | [1][5] |

| Boiling Point | 203.2 °C @ 760 mmHg (Experimental) | [6] |

| 297.3 °C (Predicted) | [1] | |

| Density | 1.9 ± 0.1 g/cm³ | [6] |

| CAS Number | 2033-45-6 | [5][6] |

| UV Maximum (λmax) | 223 nm (in Ethanol) | [1][8] |

| InChI Key | MZZXIXHKDJNBJQ-UHFFFAOYSA-N | [5] |

| SMILES | Cc1n[nH]c(C)c1I | [5] |

Synthesis and Purification: A Validated Protocol

The iodination of the electron-rich pyrazole ring is a common strategy for producing 4-iodopyrazoles. One effective and high-yielding method involves the direct iodination of 3,5-dimethyl-1H-pyrazole using iodine (I₂) in the presence of ceric ammonium nitrate (CAN) as an oxidizing agent.[3][8] This approach is favored for its operational simplicity and efficiency.

Experimental Protocol: Synthesis of 4-iodo-3,5-dimethyl-1H-pyrazole[8]

Materials:

-

3,5-dimethyl-1H-pyrazole (1.0 eq)

-

Iodine (I₂) (6.0 eq)

-

Ceric Ammonium Nitrate (CAN) (0.6 eq)

-

Acetonitrile (CH₃CN)

-

Ethyl Acetate (AcOEt)

-

10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Saturated Saline Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole (e.g., 0.5 g, 5.2 mmol) in 70 mL of acetonitrile.

-

To this solution, add iodine (e.g., 7.9 g, 31.2 mmol) and ceric ammonium nitrate (e.g., 1.71 g, 3.12 mmol).

-

Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the acetonitrile solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (to quench excess iodine) and saturated saline solution.

-

Extract the aqueous phase once more with ethyl acetate.

-

Combine all organic phases and dry over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent and concentrate the filtrate to dryness under reduced pressure.

-

This procedure typically affords crude 4-iodo-3,5-dimethyl-1H-pyrazole with near-quantitative yield (e.g., 1.15 g, 100%), which can be used in subsequent steps without further purification.[8] LC-MS analysis should confirm the product with an [M+H]⁺ peak at m/z 223.[8]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of 3,5-Dimethyl-4-iodopyrazole.

Strategic Applications in Drug Discovery and Development

The true value of 3,5-Dimethyl-4-iodopyrazole lies in its role as a versatile synthetic intermediate. The carbon-iodine bond is susceptible to a range of powerful C-C and C-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[2] This reactivity allows for the systematic and efficient elaboration of the pyrazole core to build complex molecules with desired pharmacological properties.

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C4 position.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, a common functional group in kinase inhibitors.[2][9]

-

Heck and Stille Couplings: Further options for C-C bond formation.

-

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.

These transformations are fundamental to modern medicinal chemistry, allowing for rapid library synthesis and structure-activity relationship (SAR) studies.[2]

Role in Kinase and PDE4 Inhibitor Development

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, which are critical in oncology and the treatment of inflammatory diseases.[2] 3,5-Dimethyl-4-iodopyrazole serves as a key starting material for building inhibitors that target kinases such as JNK, c-Met, and Cyclin-Dependent Kinases (CDKs).[2]

Furthermore, derivatives of 3,5-dimethylpyrazole have been extensively investigated as potent inhibitors of phosphodiesterase type 4 (PDE4).[4][10] Inhibition of PDE4 is a validated therapeutic strategy for treating inflammatory airway diseases like asthma and chronic obstructive pulmonary disease (COPD).[10] The ability to functionalize the C4 position of the pyrazole ring allows for fine-tuning of potency and selectivity against PDE4 subtypes.[4][10]

Logical Flow of Application

Caption: The central role of 3,5-Dimethyl-4-iodopyrazole in generating diverse scaffolds for drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3,5-Dimethyl-4-iodopyrazole is essential to ensure personnel safety. It is classified as an irritant and poses a risk of serious eye damage.[1][5]

Safety and Handling Summary:

-

Signal Word: Danger[5]

-

Hazard Classifications: Skin Irritant (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye shields, and a dust mask (e.g., N95).[5]

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[6]

-

Storage: Keep in a tightly sealed container in a dry, dark place at room temperature. The compound is noted to be light-sensitive.[1]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

3,5-Dimethyl-4-iodopyrazole is a high-value chemical intermediate whose utility is firmly established in the fields of medicinal chemistry and drug development. Its straightforward synthesis, combined with the reactivity of the carbon-iodine bond, provides a reliable and versatile platform for accessing a wide range of complex, biologically active molecules. For research teams engaged in the synthesis of novel therapeutics, particularly kinase and PDE4 inhibitors, a thorough understanding and proficient use of this building block are critical for success.

References

-

Boron Molecular. (n.d.). 3,5-Dimethyl-4-iodo-1H-pyrazole. Retrieved from [Link]

-

ChemBK. (n.d.). 3,5-Dimethyl-4-iodopyrazole. Retrieved from [Link]

-

Hu, W., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3276-3280. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

-

Hranjec, M., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5-二甲基-4-碘吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. 3,5-Dimethyl-4-iodopyrazole | 2033-45-6 [chemicalbook.com]

- 9. 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of 3,5-Dimethyl-4-iodopyrazole: Melting and Boiling Point Determination

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the melting and boiling points of 3,5-Dimethyl-4-iodopyrazole, a key heterocyclic building block in pharmaceutical research. Beyond a mere presentation of physical constants, this document elucidates the underlying physicochemical principles that govern these properties, with a focus on the influence of molecular structure and intermolecular forces. Detailed, field-proven protocols for accurate measurement using both Thiele tube and modern digital apparatus are presented, emphasizing experimental integrity and data reliability. This guide is intended to equip researchers with the knowledge to not only accurately measure but also interpret the melting and boiling point data of 3,5-Dimethyl-4-iodopyrazole and related heterocyclic compounds within a drug discovery and development context.

Introduction: The Significance of Physical Constants in Drug Development

In the landscape of pharmaceutical sciences, the precise characterization of an active pharmaceutical ingredient (API) or intermediate is paramount. Physical properties such as melting and boiling points serve as critical indicators of purity, identity, and stability.[1] For a compound like 3,5-Dimethyl-4-iodopyrazole, which serves as a versatile scaffold in the synthesis of bioactive molecules, a thorough understanding of its thermal behavior is essential for process development, formulation, and quality control.[2]

This guide moves beyond a simple reporting of values to provide a deeper understanding of why 3,5-Dimethyl-4-iodopyrazole exhibits its characteristic melting and boiling points. We will explore the interplay of its molecular structure—a five-membered nitrogen-containing aromatic ring substituted with two methyl groups and a bulky iodine atom—and the resultant intermolecular forces that dictate its phase transitions.

Physicochemical Properties of 3,5-Dimethyl-4-iodopyrazole

A comprehensive understanding of the target molecule is the foundation of any robust analytical endeavor. The structure and key identifiers of 3,5-Dimethyl-4-iodopyrazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₇IN₂ | ChemicalBook[3] |

| Molecular Weight | 222.03 g/mol | ChemicalBook[3] |

| Appearance | Pale white crystal powder | ECHEMI |

| Melting Point | 136-140 °C | Sigma-Aldrich[4] |

| Boiling Point | 203.2 °C at 760 mmHg | ECHEMI |

Theoretical Framework: Understanding the Melting and Boiling Points of Substituted Pyrazoles

The melting and boiling points of a substance are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in a solid lattice or liquid state, respectively.[5] For 3,5-Dimethyl-4-iodopyrazole, several types of intermolecular forces are at play:

-

Hydrogen Bonding: The pyrazole ring contains an N-H group, which can act as a hydrogen bond donor, and a second nitrogen atom that can act as a hydrogen bond acceptor. This capacity for hydrogen bonding significantly increases the energy required to separate the molecules, leading to a relatively high melting point compared to non-hydrogen bonding analogues.[6] The formation of intermolecular hydrogen-bonded dimers is a known characteristic of pyrazoles.[6]

-

Dipole-Dipole Interactions: The pyrazole ring is polar due to the presence of the electronegative nitrogen atoms. This permanent dipole moment results in dipole-dipole attractions between adjacent molecules.

-

London Dispersion Forces: These are temporary, induced dipoles that exist in all molecules. The large, electron-rich iodine atom in 3,5-Dimethyl-4-iodopyrazole makes a significant contribution to the overall London dispersion forces due to its high polarizability.[7][8] The two methyl groups also contribute to these forces.

The interplay of these forces dictates the observed thermal properties. The strong hydrogen bonding is a primary contributor to the high melting point of pyrazole itself (70 °C).[6] The addition of the bulky iodine atom and methyl groups in 3,5-Dimethyl-4-iodopyrazole increases the molecular weight and surface area, thereby strengthening the London dispersion forces and further elevating the melting and boiling points.

The Critical Role of Purity in Melting Point Determination

A pure crystalline solid typically exhibits a sharp, well-defined melting point, usually within a narrow range of 0.5-1.0 °C. The presence of impurities disrupts the regular crystalline lattice, which has two main consequences: a depression of the melting point and a broadening of the melting range.[9][10][11] This phenomenon, known as melting point depression, is a fundamental principle used to assess the purity of a compound.[12] Therefore, an observed melting range that is lower and broader than the literature value for 3,5-Dimethyl-4-iodopyrazole would indicate the presence of impurities.

Experimental Protocols for Accurate Determination

The following sections detail the step-by-step methodologies for the precise determination of the melting and boiling points of 3,5-Dimethyl-4-iodopyrazole.

Thermometer Calibration: The Foundation of Accuracy

Prior to any measurement, it is crucial to calibrate the thermometer to be used. Laboratory thermometers can have inaccuracies in their readings, and calibration ensures that the observed temperatures can be corrected to their true values.[13]

Protocol for Thermometer Calibration:

-

Select a series of high-purity melting point standards with sharp, well-known melting points that bracket the expected melting point of 3,5-Dimethyl-4-iodopyrazole (136-140 °C).

-

Determine the melting point of each standard using the same apparatus and technique that will be used for the sample.

-

Record the observed melting point for each standard.

-

Create a calibration curve by plotting the observed temperature (x-axis) against the true literature temperature (y-axis). This curve can then be used to correct any future temperature readings obtained with that specific thermometer.[13][14][15]

Melting Point Determination

Two common and reliable methods for melting point determination are the use of a Thiele tube and a modern digital melting point apparatus (e.g., Mel-Temp).

This classic method utilizes a circulating oil bath to ensure uniform heating of the sample.[16]

Experimental Workflow for Thiele Tube Melting Point Determination

Caption: Workflow for Melting Point Determination using a Thiele Tube.

Detailed Protocol:

-

Sample Preparation: Ensure the 3,5-Dimethyl-4-iodopyrazole sample is completely dry. Grind a small amount of the crystalline solid into a fine powder. Tap the open end of a capillary tube into the powder and then tap the sealed end on a hard surface to pack the sample to a depth of 2-3 mm.[17][18]

-

Apparatus Setup: Attach the packed capillary tube to a calibrated thermometer using a small rubber band. The sample should be level with the thermometer bulb. Insert the thermometer into a Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil), ensuring the oil level is above the top of the side arm.[16][19]

-

Heating and Observation: Gently heat the side arm of the Thiele tube with a microburner. The design of the tube will create convection currents that ensure uniform heating.[16] As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (the initial melting point). Continue heating slowly and record the temperature at which the last crystal melts (the final melting point). The melting point is reported as this range.[17][19]

Modern digital instruments offer greater control over the heating rate and ease of observation.[20][21]

Experimental Workflow for Digital Melting Point Determination

Caption: Workflow for Melting Point Determination using a Mel-Temp Apparatus.

Detailed Protocol:

-

Sample Preparation: Prepare the sample in a capillary tube as described for the Thiele tube method.

-

Apparatus Setup: Turn on the Mel-Temp apparatus and insert the capillary tube into one of the sample slots.[18]

-

Heating and Observation: If the approximate melting point is known, rapidly heat the block to about 15-20 °C below this temperature. Then, adjust the heating rate to a slow 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[18] Observe the sample through the magnifying eyepiece.

-

Data Recording: Record the temperatures at the start and completion of melting to define the melting range.[20] Allow the apparatus to cool sufficiently before performing a repeat measurement for consistency.

Boiling Point Determination (Microscale Method)

Given that boiling point determination often requires larger sample quantities, a microscale method is ideal for conserving valuable research compounds. This method can be performed using a Thiele tube or a Mel-Temp apparatus.[22][23]

Experimental Workflow for Micro Boiling Point Determination

Caption: Workflow for Micro Boiling Point Determination.

Detailed Protocol:

-

Sample Preparation: Place a small amount (a few drops) of the liquid 3,5-Dimethyl-4-iodopyrazole into a small test tube (e.g., 75 x 12 mm). Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.[23][24]

-

Apparatus Setup: Attach the test tube assembly to a calibrated thermometer. Insert this into a Thiele tube or a Mel-Temp apparatus.

-

Heating: Heat the apparatus. Initially, a stream of bubbles will emerge from the capillary as trapped air expands. Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the liquid is boiling and its vapor has displaced all the air in the capillary.

-

Cooling and Observation: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[24] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Safety Precautions

When handling 3,5-Dimethyl-4-iodopyrazole and performing these experiments, appropriate safety measures must be taken.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[25]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[25]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[25] Wash hands after handling.

-

Heating: Exercise caution when working with heating oils and hot apparatus to prevent burns.

Conclusion

The melting and boiling points of 3,5-Dimethyl-4-iodopyrazole are fundamental physical constants that provide valuable insights into its identity and purity. Accurate determination of these properties requires not only precise experimental technique but also a solid understanding of the underlying principles of intermolecular forces and the effects of impurities. The protocols detailed in this guide provide a robust framework for obtaining reliable data, ensuring the integrity of research and development activities involving this important heterocyclic compound. By adhering to these methodologies, researchers can confidently characterize their samples and make informed decisions in the progression of their scientific endeavors.

References

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

Melting Point: Using the Thiele Tube. (n.d.). Timstar. [Link]

-

Mel Temp Apparatus. (n.d.). My Life Science Career. [Link]

-

Thiele tube. (n.d.). Wikipedia. [Link]

-

6.1C: Melting Point Theory. (2022, April 7). Chemistry LibreTexts. [Link]

-

Determination of Melting Point. (n.d.). Wired Chemist. [Link]

-

5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021, June 20). Chemistry LibreTexts. [Link]

-

Melting Point and Thermometer Calibration. (n.d.). Simon Fraser University. [Link]

-

Boiling Point Determination. (n.d.). Chemconnections.org. [Link]

-

Mel-Temp Melting Point Apparatus. (n.d.). University of Colorado Boulder. [Link]

-

Melting Point Determination Apparatus. (n.d.). Chem Lab. [Link]

-

Melting point determination. (n.d.). SSERC. [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. [Link]

-

Melting Range. (n.d.). University of Massachusetts. [Link]

-

Melting Point Determination. (n.d.). thinkSRS.com. [Link]

-

Ultramicro-Boiling-Point Determination—A Modification. (1990). Journal of Chemical Education. [Link]

-

How do impurities affect the melting point of a substance?. (n.d.). TutorChase. [Link]

-

Video: Melting Points - Concept. (2020, March 26). JoVE. [Link]

-

Thermometer Calibration: Different Types and Methods. (n.d.). Thermco Products. [Link]

-

Methods of thermometer calibration. (2021, April 29). Brannan. [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). North Penn School District. [Link]

-

Micro-boiling point measurement. (n.d.). Royal Society of Chemistry. [Link]

-

Calibration Of a Thermometer. (2010, April 26). YouTube. [Link]

-

Micro Boiling Point Determination. (n.d.). chymist.com. [Link]

-

Lab 3: Calibration of a Melting Point Apparatus. (n.d.). CSUB. [Link]

-

What types of intermolecular forces are found in molecular halogens?. (n.d.). Homework.Study.com. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. (n.d.). ResearchGate. [Link]

-

Synthesis of 4-iodopyrazoles: A Brief Review. (2015, June 19). ResearchGate. [Link]

-

Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Why melting point of imidazole is higher than pyrole?. (2019, January 4). Quora. [Link]

-

3.1 Intermolecular Forces. (n.d.). Open Oregon Educational Resources. [Link]

-

Synthesis of 3 - 5-Dimethylpyrazole. (n.d.). Scribd. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA. [Link]

-

8.2: Intermolecular Forces. (2022, August 11). Chemistry LibreTexts. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

-

The Four Intermolecular Forces and How They Affect Boiling Points. (2010, October 1). Master Organic Chemistry. [Link]

-

3 Trends That Affect Boiling Points. (2025, October 17). Master Organic Chemistry. [Link]

-

Introduction to Intermolecular Forces. (n.d.). Chem Center. [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethyl-4-iodopyrazole | 2033-45-6 [chemicalbook.com]

- 4. store.astm.org [store.astm.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. tutorchase.com [tutorchase.com]

- 12. Video: Melting Points - Concept [jove.com]

- 13. Home Page [chem.ualberta.ca]

- 14. thermcoproducts.com [thermcoproducts.com]

- 15. Methods of thermometer calibration | Brannan [brannan.co.uk]

- 16. timstar.co.uk [timstar.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 19. Thiele tube - Wikipedia [en.wikipedia.org]

- 20. Mel Temp Apparatus - My Life Science Career [mylifesciencecareer.com]

- 21. thomassci.com [thomassci.com]

- 22. chemconnections.org [chemconnections.org]

- 23. uomus.edu.iq [uomus.edu.iq]

- 24. One moment, please... [chymist.com]

- 25. aksci.com [aksci.com]

Mass spectrometry and fragmentation pattern of 3,5-Dimethyl-4-iodopyrazole

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of 3,5-Dimethyl-4-iodopyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry of 3,5-Dimethyl-4-iodopyrazole (C₅H₇IN₂), a heterocyclic compound of interest in pharmaceutical and chemical research.[1][2][3] We delve into the principles of electron ionization (EI) mass spectrometry and elucidate the characteristic fragmentation pathways of this molecule. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural characterization and chemical analysis. The guide combines theoretical principles with practical, field-proven insights to explain the causality behind the observed fragmentation patterns and experimental choices.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazoles are a privileged class of heterocyclic compounds, forming the core scaffold in a multitude of pharmaceuticals, agrochemicals, and advanced materials.[4] Their biological activities are diverse, with derivatives exhibiting anti-inflammatory, antibacterial, and analgesic properties.[3] The substitution pattern on the pyrazole ring is critical to its function, making unambiguous structural characterization paramount. 3,5-Dimethyl-4-iodopyrazole, with a molecular weight of 222.03 g/mol , presents a unique case for mass spectrometric analysis due to the interplay between the stable aromatic pyrazole core and the labile iodo-substituent.[1] Understanding its behavior under ionization is essential for its identification in complex mixtures and for quality control during synthesis.[4]

The Physics of Fragmentation: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a foundational and robust technique for the analysis of volatile and semi-volatile organic compounds.[5][6] It is considered a "hard" ionization method because it imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[5][7]

The Causality of EI: The process begins when an analyte molecule, in the gas phase, passes through a beam of high-energy electrons (typically 70 eV).[7] This energy is substantially higher than the ionization energy of most organic molecules (approx. 10 eV) and the energy of typical covalent bonds (approx. 3 eV).[7] The interaction is not an electron capture; rather, the high-energy electron's electric field distorts the molecule's electron cloud, causing the ejection of one of its own valence electrons.[7] This creates a positively charged radical cation, known as the molecular ion (M⁺•).

The excess energy transferred during this process leaves the molecular ion in a highly excited vibrational state. To return to a more stable, lower-energy state, the ion rapidly undergoes a series of bond cleavages and rearrangements.[8] The resulting fragment ions are then separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The standard use of 70 eV allows for the creation of extensive, reproducible fragmentation patterns, which are crucial for creating searchable spectral libraries.[7]

Experimental Protocol: GC-MS Analysis

A gas chromatography-mass spectrometry (GC-MS) system is the ideal instrument for analyzing 3,5-Dimethyl-4-iodopyrazole. The GC separates the analyte from the sample matrix, while the MS provides structural identification.

A Self-Validating Workflow:

-

Sample Preparation: Dissolve 1 mg of 3,5-Dimethyl-4-iodopyrazole in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. Rationale: This ensures the sample is sufficiently diluted to prevent column overloading and source contamination while providing a strong signal.

-

GC Separation:

-

Injector: Split/splitless injector at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is effective.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase at 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Rationale: This temperature program ensures good peak shape for the analyte and effectively separates it from potential impurities or solvent peaks.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV. Rationale: The industry standard for library matching and producing a rich fragmentation pattern.

-

Mass Range: Scan from m/z 40 to 300. Rationale: This range comfortably covers the molecular ion (m/z 222) and all anticipated low-mass fragments.

-

Solvent Delay: 3 minutes. Rationale: This prevents the high concentration of solvent from entering and saturating the MS detector.

-

Workflow Diagram

Below is a logical workflow for the GC-MS analysis of 3,5-Dimethyl-4-iodopyrazole.

Caption: Proposed EI fragmentation pathway for 3,5-Dimethyl-4-iodopyrazole.

Conclusion

The electron ionization mass spectrum of 3,5-Dimethyl-4-iodopyrazole is characterized by a clear molecular ion at m/z 222 and a dominant fragmentation pathway initiated by the cleavage of the weak C-I bond. This leads to a highly stable base peak at m/z 95, corresponding to the [3,5-dimethylpyrazole]⁺ cation. Subsequent fragmentation of this ion via the loss of HCN or CH₃CN provides further structural evidence. By understanding these predictable fragmentation patterns and employing a robust GC-MS protocol, researchers can confidently identify this compound and distinguish it from its isomers, ensuring the scientific integrity of their work in drug discovery and chemical synthesis.

References

- Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.

- BenchChem. (2025). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.

- ProQuest. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas.

- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.

- Tavares, L. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4655.

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry.

- PubChem. (n.d.). Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate.

- NIST/EPA/NIH. (n.d.).

- Wikipedia. (n.d.).

- Santa Cruz Biotechnology, Inc. (n.d.). 3,5-Dimethyl-4-iodo-1H-pyrazole.

- Brown, D. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I. Doc Brown's Advanced Organic Chemistry.

- National Center for Biotechnology Information. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Chemistry LibreTexts. (2022). 3.

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.

- Sigma-Aldrich. (n.d.). 3,5-Dimethyl-4-iodo-1H-pyrazole 97%.

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2023).

- Boron Molecular. (n.d.). 3,5-Dimethyl-4-iodo-1H-pyrazole.

- ChemBK. (2024). 3,5-Dimethyl-4-iodopyrazole.

- Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332.

- Wikipedia. (n.d.).

- Safyanova, I., et al. (n.d.). 3,5-Dimethyl-4-nitroso-1H-pyrazole.

- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. rroij.com [rroij.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Solubility characteristics of 3,5-Dimethyl-4-iodopyrazole in common lab solvents

An In-Depth Technical Guide to the Solubility Characteristics of 3,5-Dimethyl-4-iodopyrazole

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Dimethyl-4-iodopyrazole, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Understanding the solubility of this molecule is a critical prerequisite for its effective use in laboratory research and pharmaceutical development, directly influencing reaction kinetics, purification strategies, and bioavailability.[1][2][3] This document synthesizes theoretical principles with practical, field-proven experimental protocols to provide researchers, scientists, and drug development professionals with a robust framework for assessing and utilizing 3,5-Dimethyl-4-iodopyrazole.

Introduction: The Critical Role of Solubility

In the realm of chemical sciences and pharmaceutical development, solubility is a fundamental physicochemical property that dictates the utility and applicability of a compound.[3] For a drug candidate, poor aqueous solubility can lead to inadequate absorption and low bioavailability, compromising therapeutic efficacy.[2][4][5] In chemical synthesis, the solubility of reactants in a chosen solvent system governs reaction rates, influences equilibrium positions, and is paramount for the design of effective crystallization and purification processes.

3,5-Dimethyl-4-iodopyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently found in pharmacologically active molecules. The introduction of an iodine atom and methyl groups to the pyrazole ring creates a unique combination of structural features that significantly impact its interaction with various solvents. This guide will explore these features, predict the compound's solubility profile, and provide detailed methodologies for its empirical determination.

Physicochemical Profile of 3,5-Dimethyl-4-iodopyrazole

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility.

| Property | Value | Source |

| Molecular Formula | C₅H₇IN₂ | [6][7] |

| Molecular Weight | 222.03 g/mol | [6][7] |

| Appearance | Solid | [6] |

| Melting Point | 136-140 °C | [6] |

| SMILES String | Cc1n[nH]c(C)c1I | [6] |

| InChI Key | MZZXIXHKDJNBJQ-UHFFFAOYSA-N | [6] |

Structural Analysis and Solubility Implications:

-

Pyrazole Core: The pyrazole ring contains a nitrogen atom capable of acting as a hydrogen bond acceptor and an N-H group that serves as a hydrogen bond donor. This duality allows for potential interactions with both protic and aprotic polar solvents.

-

Methyl Groups (-CH₃): The two methyl groups at positions 3 and 5 are nonpolar and increase the lipophilicity of the molecule. This feature suggests enhanced solubility in less polar organic solvents.

-

Iodo Group (-I): The iodine atom at position 4 is large and polarizable, contributing to van der Waals forces. While it reduces the overall polarity compared to a hydrogen atom, its presence can enhance solubility in solvents that can engage in dipole-dipole or induced-dipole interactions.

Based on this structure, a mixed solubility profile is anticipated. The molecule is not expected to be highly soluble in water due to the lipophilic methyl groups and the large iodo substituent. However, its ability to hydrogen bond suggests some solubility in polar protic solvents, while its overall molecular character points towards good solubility in a range of polar aprotic and moderately nonpolar organic solvents.

Predicted Solubility in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Insoluble | The hydrophobic character of the two methyl groups and the large iodine atom likely outweighs the hydrogen bonding capability of the pyrazole ring. |

| Methanol / Ethanol | Polar Protic | Soluble | The alcohol's ability to act as both a hydrogen bond donor and acceptor will facilitate interaction with the pyrazole ring's N-H and N sites. |

| Acetone | Polar Aprotic | Soluble | Acetone's strong dipole moment and ability to act as a hydrogen bond acceptor will effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent capable of disrupting the crystal lattice and solvating a wide range of compounds. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone or DMSO, which may result in slightly lower solubility. |

| Dichloromethane (DCM) | Moderately Nonpolar | Soluble | The molecule's overall moderate polarity and the polarizability of the C-I bond suggest good compatibility with DCM. |

| Ethyl Acetate | Moderately Polar | Soluble | A versatile solvent that balances polarity with some nonpolar character, making it suitable for molecules like this. |

| Toluene | Nonpolar | Sparingly Soluble | The polar pyrazole core limits solubility in highly nonpolar aromatic solvents, though some interaction via π-stacking is possible. |

| Hexanes | Nonpolar | Insoluble | The significant polarity and hydrogen bonding capacity of the pyrazole ring are incompatible with nonpolar aliphatic solvents. |

Experimental Determination of Solubility: Protocols and Rationale

Empirical measurement is essential to confirm the predicted solubility profile. The two most common and reliable methods are the Equilibrium Shake-Flask Method and the Solvent Addition (Clear Point) Method.

The Equilibrium (Shake-Flask) Method

This is the gold standard for determining thermodynamic equilibrium solubility, providing a highly consistent and reproducible value.[9][10] The principle is to create a saturated solution in equilibrium with an excess of the solid solute.

Protocol:

-

Preparation: Add an excess amount of solid 3,5-Dimethyl-4-iodopyrazole to a known volume of the selected solvent in a sealed vial. An excess is critical to ensure equilibrium with the solid phase is achieved.[10][11]

-

Equilibration: Place the sealed vial in an incubator or shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours.[9][11] Periodic sampling can be done to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully separate the saturated supernatant from the undissolved solid using centrifugation followed by withdrawal of the liquid, or by passing it through a syringe filter (e.g., 0.22 µm PTFE).[11] This step must be performed without altering the temperature.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Causality and Trustworthiness: This protocol is self-validating because the presence of excess solid ensures the solution cannot be supersaturated, and the extended equilibration time allows the system to reach its lowest energy state. This yields the true thermodynamic solubility, a fundamental constant for the solute-solvent-temperature system.[9][12]

Diagram: Workflow for Equilibrium Solubility Determination

Caption: Workflow of the Equilibrium (Shake-Flask) Method.

The Solvent Addition (Clear Point) Method

This kinetic method is significantly faster than the equilibrium approach and is particularly useful for rapid screening or for complex multi-solvent systems.[13][14][15] It determines solubility by finding the point at which a known amount of solute completely dissolves upon the gradual addition of a solvent.

Protocol:

-

Preparation: Accurately weigh a known mass of 3,5-Dimethyl-4-iodopyrazole into a clear vial. Add a small, known volume of the solvent to create a suspension.

-

Titration: Place the vial on a magnetic stirrer at a constant temperature. Begin adding the same solvent at a constant, slow rate (e.g., via a syringe pump).[14]

-

Observation: Continuously monitor the suspension. The endpoint, or "clear point," is reached when the last solid particle dissolves, resulting in a completely clear solution.[13][15]

-

Calculation: Record the total volume of solvent added. The solubility is calculated from the known mass of the solute and the total volume of the solvent at the clear point.

Causality and Trustworthiness: This method relies on a kinetic endpoint. Its accuracy is dependent on the rate of solvent addition; a slower rate allows more time for dissolution and yields a result closer to the true equilibrium solubility.[13][14] While faster, it may slightly overestimate solubility compared to the shake-flask method. It is invaluable for applications where speed is critical or when exploring phase diagrams of multi-component systems.[15]

Diagram: Workflow for Solvent Addition Method

Caption: Workflow of the Solvent Addition (Clear Point) Method.

Molecular Interactions Governing Solubility

The dissolution process is driven by the interplay of intermolecular forces between the solute and solvent molecules. For 3,5-Dimethyl-4-iodopyrazole, the key interactions are:

-

Hydrogen Bonding: The N-H group can donate a hydrogen bond to acceptor solvents (e.g., DMSO, acetone, alcohols), while the sp²-hybridized nitrogen can accept a hydrogen bond from donor solvents (e.g., water, alcohols). This is the dominant interaction in polar protic solvents.

-

Dipole-Dipole Interactions: The polar pyrazole ring and the C-I bond create a molecular dipole that can interact favorably with other polar molecules (e.g., acetone, DCM).

-

Van der Waals Forces: The entire molecule, particularly the methyl groups and the large iodine atom, engages in weaker London dispersion forces, which are the primary mode of interaction with nonpolar solvents like toluene.

Diagram: Key Solute-Solvent Interactions

Caption: Intermolecular forces driving solubility.

Conclusion

3,5-Dimethyl-4-iodopyrazole presents a nuanced solubility profile governed by a balance of polar, hydrogen-bonding, and lipophilic structural elements. It is predicted to be highly soluble in polar aprotic solvents like DMSO and acetone, show good solubility in alcohols and moderately polar solvents like dichloromethane, and exhibit poor solubility in water and nonpolar aliphatic hydrocarbons. This guide provides the theoretical foundation and detailed, actionable protocols for researchers to empirically validate these characteristics. A thorough understanding and precise measurement of solubility using robust methods like the shake-flask technique are indispensable for advancing the research and development applications of this compound.

References

-

Reus, M. A., van der Heijden, A. E. D. M., & ter Horst, J. H. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(8), 1004–1011. [Link][13][14][15]

-

Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Solubilization of New Drug Molecules. [Link][1]

-

American Chemical Society. (2015). Solubility determination from clear points upon solvent addition. ACS Publications. [Link][14]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci Blog. [Link][2]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. AxisPharm. [Link][11]

-

Slideshare. (n.d.). Solubility and its Importance.pptx. Slideshare. [Link][3]

-

Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Biorelevant.com. [Link][9]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 198752. [Link][4]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 198752. [Link][5]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link][10]

-

University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. University of Strathclyde PURE. [Link][15]

-

Avdeef, A. (2007). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 77(4), 181-192. [Link][12]

-

Wang, J., et al. (2018). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 125, 1-10. [Link][8]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. Solubility and its Importance.pptx [slideshare.net]

- 4. ucd.ie [ucd.ie]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]